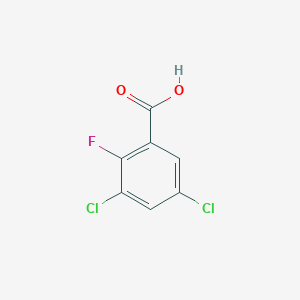

Acide 3,5-dichloro-2-fluorobenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

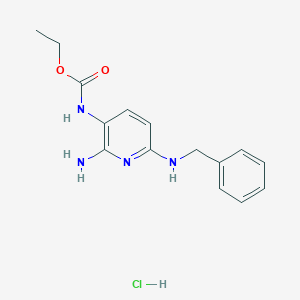

Cephapirin is a first-generation cephalosporin antibiotic, commonly marketed under the trade name Cefadyl. It is used to treat bacterial infections and is effective against both gram-positive and gram-negative organisms . Cephapirin is available in injectable formulations and has applications in both human and veterinary medicine .

Applications De Recherche Scientifique

Cephapirin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with various reagents.

Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Utilized in clinical research to evaluate its efficacy and safety in treating bacterial infections.

Industry: Applied in veterinary medicine, particularly in the treatment of mastitis in dairy cows.

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

Mécanisme D'action

Cephapirin exerts its bactericidal effect by inhibiting cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to cell lysis and death of the bacteria. Cephapirin is more resistant to beta-lactamases compared to penicillins, making it effective against beta-lactamase-producing bacteria .

Similar Compounds:

Cephalothin: Another first-generation cephalosporin with a similar spectrum of activity.

Cefazolin: A first-generation cephalosporin with a longer half-life and better tissue penetration.

Cefadroxil: An oral first-generation cephalosporin with similar antibacterial activity.

Uniqueness: Cephapirin is unique in its high affinity for penicillin-binding proteins and its effectiveness against both gram-positive and gram-negative bacteria. It is also used in veterinary medicine, particularly for treating mastitis in dairy cows, which is not a common application for other first-generation cephalosporins .

Analyse Biochimique

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 3,5-Dichloro-2-fluorobenzoic acid with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that benzylic halides, which are similar to 3,5-Dichloro-2-fluorobenzoic acid, can undergo SN1 or SN2 reactions . These reactions involve the formation of a carbocation, which can interact with other molecules in the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cephapirin is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves reacting 7-ACA with bromoacetyl chloride to form an amide, which is then displaced by 4-thiopyridine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, cephapirin is produced using a one-pot method. This involves reacting acetyl bromide 7-ACA with 4-pyridinethiols in the presence of organic alkali to obtain cephapirin acid. The cephapirin acid is then converted to cephapirin benzathine by reacting it with dibezylethylenediamine diacetate .

Analyse Des Réactions Chimiques

Types of Reactions: Cephapirin undergoes various chemical reactions, including:

Oxidation: Cephapirin can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert cephapirin to its corresponding amines.

Substitution: Cephapirin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted cephalosporins .

Propriétés

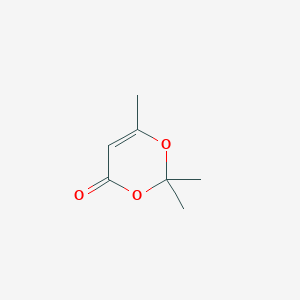

IUPAC Name |

3,5-dichloro-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFMZPUMZYDTSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42169.png)

![(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42173.png)

![(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B42182.png)